SIRT1 Activator 3

Description

Structure

3D Structure

Propriétés

IUPAC Name |

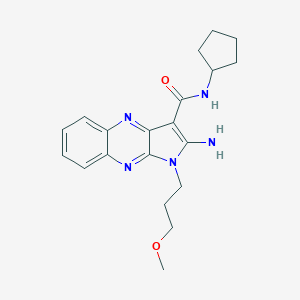

2-amino-N-cyclopentyl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2/c1-27-12-6-11-25-18(21)16(20(26)22-13-7-2-3-8-13)17-19(25)24-15-10-5-4-9-14(15)23-17/h4-5,9-10,13H,2-3,6-8,11-12,21H2,1H3,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNOFYGGJZCEPAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NC4CCCC4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Downstream Signaling Pathways of SIRT1 Activator 3

For Researchers, Scientists, and Drug Development Professionals

Abstract

SIRT1 Activator 3, also identified as CAY10591, is a potent small molecule activator of Sirtuin 1 (SIRT1), a crucial NAD+-dependent deacetylase. This technical guide provides a comprehensive overview of the known downstream signaling pathways modulated by this compound. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on its mechanism of action, supported by quantitative data, experimental protocols, and visual pathway diagrams. The evidence presented herein is collated from in vitro and in vivo studies, highlighting the therapeutic potential of this compound in inflammatory and metabolic diseases.

Introduction to this compound

This compound is a quinoxaline (B1680401) derivative with the chemical name 2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide[1]. Its CAS number is 839699-72-8, with a molecular formula of C20H25N5O2 and a molecular weight of 367.44 g/mol [1]. This compound was identified through high-throughput screening as a potent activator of SIRT1[2][3]. Its primary known biological activities include the suppression of the pro-inflammatory cytokine TNF-α and the mobilization of fat in adipocytes, suggesting its potential utility in anti-inflammatory and anti-diabetic research[4][5].

Quantitative Data Summary

The following tables summarize the available quantitative data on the activity of this compound.

Table 1: In Vitro SIRT1 Activation

| Assay Type | Compound Concentration | Result | Reference |

| Fluorescence-based Activity Assay | 10 µM | 233% increase in SIRT1 activity | [5][6] |

Table 2: Anti-inflammatory Effects in THP-1 Cells

| Analyte | Compound Concentration | Result | Reference |

| TNF-α | Control | 325 pg/ml | [5] |

| TNF-α | 20 µM | 104 pg/ml | [5] |

| TNF-α | 60 µM | 53 pg/ml | [5] |

Table 3: Effects on Fat Mobilization in Differentiated Adipocytes

| Effect | Observation | Reference |

| Fat Mobilization | Significant dose-dependent effect | [5] |

Downstream Signaling Pathways

SIRT1 is a master regulator of various cellular processes, and its activation by this compound initiates a cascade of downstream signaling events. The primary pathways affected are those involved in inflammation and metabolism.

NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are predominantly mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes, including TNF-α[6][7]. SIRT1 activation leads to the deacetylation of the p65 subunit of NF-κB at lysine (B10760008) 310, which inhibits its transcriptional activity[2][4][8]. The dose-dependent suppression of TNF-α by this compound in THP-1 cells provides strong evidence for its modulation of this pathway[5].

PGC-1α and Metabolic Regulation

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis and energy metabolism[9]. SIRT1 directly deacetylates and activates PGC-1α, leading to the increased expression of genes involved in fatty acid oxidation and mitochondrial respiration[10][11]. The observed dose-dependent effect of this compound on fat mobilization in adipocytes suggests its involvement in this pathway[5][12][13]. Activation of the SIRT1/PGC-1α axis can mimic the metabolic benefits of calorie restriction[14].

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a crucial energy sensor that plays a key role in cellular metabolism. There is a well-established positive feedback loop between SIRT1 and AMPK. AMPK can activate SIRT1 by increasing cellular NAD+ levels, while SIRT1 can deacetylate and activate LKB1, an upstream kinase of AMPK, leading to AMPK phosphorylation and activation[9][15][16]. Although direct evidence for the effect of this compound on AMPK is not yet available, its role as a SIRT1 activator suggests it may indirectly lead to AMPK activation, further enhancing metabolic benefits.

Key Experimental Protocols

This section outlines the methodologies for key experiments cited in the characterization of this compound and related compounds.

In Vitro SIRT1 Activity Assay (Fluorometric)

This assay measures the deacetylase activity of SIRT1 on a fluorogenic acetylated peptide substrate.

Workflow:

Protocol Details:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.8, 0.5 mM DTT).

-

Dilute recombinant human SIRT1 enzyme to the desired concentration in assay buffer.

-

Prepare the fluorometric substrate and NAD+ solution.

-

Prepare serial dilutions of this compound.

-

-

Reaction Setup (96-well plate):

-

To each well, add the assay buffer, SIRT1 enzyme, and this compound (or vehicle control).

-

Initiate the reaction by adding the substrate and NAD+ mixture.

-

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Development: Add the developer solution to each well and incubate at 37°C for 10 minutes. This step releases the fluorophore from the deacetylated substrate.

-

Detection: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~350 nm and an emission wavelength of ~460 nm[17].

TNF-α Suppression Assay in THP-1 Cells

This protocol details the measurement of TNF-α secretion from stimulated human monocytic THP-1 cells.

Workflow:

Protocol Details:

-

Cell Culture: Culture THP-1 human monocytic cells in appropriate media. For some applications, differentiation into macrophage-like cells can be induced with phorbol (B1677699) 12-myristate 13-acetate (PMA)[18].

-

Treatment: Plate the cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 18 hours)[19].

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce TNF-α production and incubate for an additional period (e.g., 4-17 hours).

-

Sample Collection: Centrifuge the plate and collect the cell culture supernatant.

-

Quantification: Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions[19][20].

Fat Mobilization Assay in Adipocytes

This assay measures the release of free fatty acids (FFA) from differentiated adipocytes.

Workflow:

Protocol Details:

-

Adipocyte Differentiation: Culture pre-adipocyte cell lines (e.g., 3T3-L1) and induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing IBMX, dexamethasone, and insulin)[12][21].

-

Treatment: Treat the differentiated adipocytes with various concentrations of this compound. In some experimental setups, a lipolytic agent like adrenalin can be co-administered to stimulate fat mobilization[12].

-

Incubation: Incubate the cells for a defined period (e.g., 4 hours to 3 days)[12][22].

-

Sample Collection: Collect the culture medium.

-

FFA Quantification: Measure the concentration of free fatty acids in the medium using a commercially available FFA quantification kit.

Conclusion

This compound is a promising small molecule that demonstrates potent activation of SIRT1 and subsequent modulation of key downstream signaling pathways. Its ability to suppress inflammation via the NF-κB pathway and influence metabolic processes, likely through the PGC-1α and AMPK pathways, underscores its therapeutic potential for a range of diseases, including type 2 diabetes, obesity, and chronic inflammatory conditions. Further research is warranted to fully elucidate the complete spectrum of its molecular targets and to establish its efficacy and safety in preclinical and clinical settings. This guide provides a foundational resource for researchers to design and interpret experiments aimed at further characterizing this and similar SIRT1-activating compounds.

References

- 1. This compound | C20H25N5O2 | CID 1882365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SIRT1 Activators Suppress Inflammatory Responses through Promotion of p65 Deacetylation and Inhibition of NF-κB Activity | PLOS One [journals.plos.org]

- 3. Activating SIRT1 deacetylates NF-κB p65 to alleviate liver inflammation and fibrosis via inhibiting NLRP3 pathway in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. tribioscience.com [tribioscience.com]

- 7. Screening for ligands using a generic and high-throughput light-scattering-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SIRT1 activators suppress inflammatory responses through promotion of p65 deacetylation and inhibition of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sirtuin 3, a New Target of PGC-1α, Plays an Important Role in the Suppression of ROS and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effect of SIRT1 protein knock down on PGC-1α acetylation during skeletal muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Sirt1 promotes fat mobilization in white adipocytes by repressing PPAR-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sirt1 promotes fat mobilization in white adipocytes by repressing PPAR-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Small molecule activators of SIRT1 replicate signaling pathways triggered by calorie restriction in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SirtAct (CAY-10591) | ABIN7233290 [antibodies-online.com]

- 16. SIRT1 is required for AMPK activation and the beneficial effects of resveratrol on mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Potent and specific activators for the mitochondrial Sirtuins Sirt3 and Sirt5 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]

- 19. researchgate.net [researchgate.net]

- 20. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. SIRT1 suppresses adipogenesis by activating Wnt/β-catenin signaling in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Technical Guide: SIRT1 Activator 3 and the Modulation of p53 Deacetylation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sirtuin 1 (SIRT1), an NAD⁺-dependent deacetylase, is a critical regulator of cellular stress, metabolism, and aging. One of its primary non-histone targets is the tumor suppressor protein p53. The deacetylation of p53 by SIRT1 is a key post-translational modification that attenuates p53's transcriptional activity, thereby inhibiting apoptosis and cell cycle arrest. This interplay places the SIRT1-p53 axis at a critical juncture in cancer biology and other age-related diseases. Small-molecule activators of SIRT1 (STACs) represent a promising therapeutic strategy to modulate this pathway.

This document provides a technical overview of SIRT1 Activator 3 (also known as Stac-3), in the context of SIRT1-mediated p53 deacetylation. While this compound is a defined chemical entity, public domain literature specifically detailing its quantitative activity on SIRT1 or its direct effects on p53 is limited. Therefore, this guide will establish the scientific framework using data from well-characterized STACs to illustrate the mechanisms, experimental validation, and therapeutic potential of this compound class.

This compound (Stac-3) Identity:

-

Chemical Name: 2-amino-N-cyclopentyl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide[1]

-

PubChem CID: 1882365[1]

-

Molecular Formula: C₂₀H₂₅N₅O₂[1]

-

Synonyms: Stac-3, CAY10591, SA-3[1]

The SIRT1-p53 Signaling Axis

The tumor suppressor p53 is a transcription factor that responds to cellular stress, such as DNA damage, by inducing cell cycle arrest, apoptosis, or senescence. The activity of p53 is tightly regulated by post-translational modifications, including acetylation. In response to stress, p53 is acetylated on multiple lysine (B10760008) residues by acetyltransferases like p300/CBP. This acetylation is crucial for its stability and transcriptional activity.

SIRT1 counteracts this activation by deacetylating p53, primarily at lysine 382 (in humans), thereby inhibiting its ability to induce apoptosis.[2] This NAD⁺-dependent reaction makes SIRT1 a sensor of the cell's metabolic state.[2] The activation of SIRT1, therefore, provides a mechanism to suppress p53-dependent apoptosis, which has significant implications in various physiological and pathological states.

Small-molecule SIRT1 activators (STACs) are compounds designed to allosterically enhance the catalytic efficiency of SIRT1. While initial studies on activators like resveratrol (B1683913) were debated, a common allosteric mechanism is now proposed, where STACs bind to an N-terminal activation domain on SIRT1.[3][4] This binding is thought to stabilize the interaction between SIRT1 and its substrate, effectively lowering the Michaelis constant (Kₘ) and increasing the deacetylation rate.[3][4]

Quantitative Data for Representative SIRT1 Activators

| Compound | Class | Assay Type | Substrate | EC₁․₅ / AC₅₀ (µM) | Reference |

| Resveratrol | Natural Polyphenol | Fluorometric | p53-AMC peptide | ~8.0 | [Howitz et al., 2003 (Nature)] |

| SRT1720 | Synthetic (Imidazothiazole) | Mass Spectrometry | p53-AMC peptide | ~0.16 | [Milne et al., 2007 (Nature)] |

| SRT2183 | Synthetic | Mass Spectrometry | p53-AMC peptide | ~0.53 | [Milne et al., 2007 (Nature)] |

| SRT1460 | Synthetic | Mass Spectrometry | p53-AMC peptide | ~1.4 | [Milne et al., 2007 (Nature)] |

| STAC-2 | Synthetic (Benzimidazole) | PNC1-OPT Assay | FOXO3a peptide | ~5.0 | [Hubbard et al., 2013 (Science)] |

Note: EC₁․₅ represents the concentration required for a 50% increase in activity. AC₅₀ is the concentration for half-maximal activation. The activation potency of STACs is highly dependent on the specific substrate used in the assay.[3][5]

Detailed Experimental Protocols

Verifying the efficacy of a SIRT1 activator involves a multi-step process, from in vitro enzymatic assays to cell-based validation of target engagement.

Protocol 1: In Vitro SIRT1 Activity Assay (Fluorometric)

This protocol is a standard method for screening and quantifying the activity of SIRT1 modulators using a fluorogenic peptide substrate derived from p53.

References

- 1. This compound | C20H25N5O2 | CID 1882365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SIRT3 Activation a Promise in Drug Development? New Insights into SIRT3 Biology and Its Implications on the Drug Discovery Process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evidence for a Common Mechanism of SIRT1 Regulation by Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SIRT1 Activation by Small Molecules: KINETIC AND BIOPHYSICAL EVIDENCE FOR DIRECT INTERACTION OF ENZYME AND ACTIVATOR - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Effect of SIRT1 Activator 3 on the FOXO1 Transcription Factor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, is a critical regulator of cellular processes, including stress resistance, metabolism, and longevity. A key substrate of SIRT1 is the Forkhead Box O1 (FOXO1) transcription factor, whose activity is modulated by post-translational modifications. Activation of SIRT1 leads to the deacetylation of FOXO1, a crucial step in its nuclear translocation and the subsequent transcription of target genes. This technical guide provides an in-depth overview of the effect of SIRT1 Activator 3 (also known as CAY10591) on the SIRT1-FOXO1 signaling axis. It includes a summary of the activator's properties, detailed experimental protocols to investigate its effects, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to the SIRT1-FOXO1 Signaling Pathway

The SIRT1-FOXO1 signaling pathway is a highly conserved cellular mechanism that plays a pivotal role in response to cellular stress and nutrient availability. SIRT1, a class III histone deacetylase, utilizes NAD+ as a cofactor to remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[1] FOXO1, a member of the Forkhead box O family of transcription factors, is a key non-histone target of SIRT1.[2]

The activity of FOXO1 is tightly regulated by post-translational modifications, primarily phosphorylation and acetylation. In the presence of growth factors and insulin, FOXO1 is phosphorylated by Akt (Protein Kinase B), leading to its association with 14-3-3 proteins and its sequestration in the cytoplasm, thereby inhibiting its transcriptional activity.[3][4] Under conditions of cellular stress, such as oxidative stress or nutrient deprivation, FOXO1 translocates to the nucleus.[5]

Within the nucleus, the interplay between acetylation and deacetylation governs FOXO1's transcriptional output. Acetylation of FOXO1 by acetyltransferases like p300/CBP can attenuate its DNA-binding ability.[6] SIRT1 activation reverses this by deacetylating FOXO1, which enhances its ability to bind to the promoter regions of its target genes.[5][7] These target genes are involved in a wide array of cellular functions, including:

-

Stress Resistance: Upregulation of antioxidant enzymes such as manganese superoxide (B77818) dismutase (MnSOD) and catalase.[8]

-

Metabolism: Regulation of gluconeogenesis and glycogenolysis through genes like glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK).

-

Cell Cycle Arrest and Apoptosis: Control over genes like p27/kip1 and Bim.[9]

Given its central role in these processes, the activation of SIRT1 to modulate FOXO1 activity presents a promising therapeutic strategy for a variety of age-related and metabolic diseases.

This compound (CAY10591)

This compound, also identified as CAY10591, is a potent small molecule activator of SIRT1.[7][10][11]

| Property | Value |

| Chemical Name | 2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide |

| CAS Number | 839699-72-8 |

| Molecular Formula | C20H25N5O2 |

| Molecular Weight | 367.44 g/mol |

In Vitro Activity of this compound

| Assay | Result | Concentration | Reference |

| SIRT1 Activity Assay (fluorescence-based) | 233% increase in SIRT1 activity | Not specified | [12] |

| TNF-α Suppression (in THP-1 cells) | Reduction from 325 pg/ml to 104 pg/ml | 20 µM | [12] |

| TNF-α Suppression (in THP-1 cells) | Reduction from 325 pg/ml to 53 pg/ml | 60 µM | [12] |

The potent activation of SIRT1 by CAY10591 suggests its strong potential to modulate the deacetylation status and subsequent activity of SIRT1 substrates, including the FOXO1 transcription factor.

Signaling Pathway and Experimental Workflow Visualizations

SIRT1-FOXO1 Signaling Pathway

Caption: SIRT1-FOXO1 signaling pathway activated by this compound.

Experimental Workflow: Analysis of FOXO1 Acetylation

Caption: Workflow for determining FOXO1 acetylation status.

Experimental Workflow: FOXO1 Subcellular Localization

Caption: Workflow for analyzing FOXO1 subcellular localization.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization for specific cell lines and experimental conditions.

Immunoprecipitation and Western Blotting for FOXO1 Acetylation

Objective: To determine the effect of this compound on the acetylation status of FOXO1.

Materials:

-

Cell culture reagents

-

This compound (CAY10591)

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitor cocktail, phosphatase inhibitor cocktail, and deacetylase inhibitors (e.g., 5 mM sodium butyrate, 10 mM nicotinamide).

-

Anti-FOXO1 antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Wash Buffer: Lysis buffer without inhibitors

-

Elution Buffer: 2x Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)

-

Primary Antibodies:

-

Rabbit anti-acetylated-lysine antibody

-

Mouse anti-FOXO1 antibody

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture cells to desired confluency and treat with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate).

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

Immunoprecipitation: a. Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator. b. Centrifuge and transfer the supernatant to a new tube. c. Add the anti-FOXO1 antibody to a standardized amount of protein (e.g., 1-2 mg) and incubate overnight at 4°C with gentle rotation. d. Add fresh protein A/G beads and incubate for 2-4 hours at 4°C. e. Wash the beads 3-5 times with ice-cold Wash Buffer.

-

Elution: After the final wash, resuspend the beads in Elution Buffer and boil at 95-100°C for 5-10 minutes to elute the immunocomplexes.

-

Western Blotting: a. Load the eluted samples and a portion of the input lysate onto an SDS-PAGE gel and perform electrophoresis. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with Blocking Buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibodies (anti-acetylated-lysine and anti-FOXO1) overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Wash the membrane again and develop using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities for acetylated FOXO1 and total FOXO1. Calculate the ratio of acetylated to total FOXO1 for each treatment condition.[6][7][13]

Immunofluorescence for FOXO1 Nuclear Localization

Objective: To visualize and quantify the effect of this compound on the subcellular localization of FOXO1.

Materials:

-

Cells cultured on glass coverslips

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixation Solution: 4% paraformaldehyde in PBS

-

Permeabilization Solution: 0.1% Triton X-100 in PBS

-

Blocking Solution: 5% BSA in PBS

-

Primary Antibody: Anti-FOXO1 antibody

-

Secondary Antibody: Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)

-

Mounting Medium with DAPI

Procedure:

-

Cell Treatment: Treat cells grown on coverslips with this compound.

-

Fixation: Wash cells with PBS and fix with Fixation Solution for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with Permeabilization Solution for 10 minutes.

-

Blocking: Wash with PBS and block with Blocking Solution for 1 hour.

-

Antibody Incubation: a. Incubate with the primary anti-FOXO1 antibody (diluted in blocking solution) overnight at 4°C. b. Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Mounting: Wash with PBS and mount the coverslips onto microscope slides using Mounting Medium with DAPI.

-

Imaging and Analysis: a. Visualize the cells using a fluorescence microscope. b. Capture images of the DAPI (blue, nucleus) and the fluorescently-labeled FOXO1 (e.g., green). c. Quantify the fluorescence intensity of FOXO1 in the nucleus and the cytoplasm for a significant number of cells in each treatment group. Calculate the nuclear-to-cytoplasmic fluorescence ratio.[14][15][16]

Quantitative PCR (qPCR) for FOXO1 Target Gene Expression

Objective: To measure the effect of this compound on the transcription of FOXO1 target genes.

Materials:

-

Treated cells

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., G6PC, PEPCK, MnSOD, CAT) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Cell Treatment and RNA Extraction: Treat cells with this compound, then lyse the cells and extract total RNA according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from a standardized amount of RNA using a reverse transcription kit.

-

qPCR: a. Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for a target gene or housekeeping gene, and the qPCR master mix. b. Perform the qPCR reaction using a standard thermal cycling protocol.

-

Analysis: a. Determine the cycle threshold (Ct) values for each gene in each sample. b. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). c. Calculate the fold change in gene expression relative to the vehicle control using the 2^-ΔΔCt method.[1][10][17]

Conclusion

This compound (CAY10591) is a potent activator of SIRT1, a key enzyme in the deacetylation and subsequent activation of the FOXO1 transcription factor. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the specific effects of this compound on the SIRT1-FOXO1 signaling axis. By quantifying changes in FOXO1 acetylation, nuclear localization, and the expression of its target genes, a comprehensive understanding of the cellular response to this compound can be achieved. Such studies are crucial for the development of novel therapeutic strategies targeting the SIRT1-FOXO1 pathway in the context of metabolic and age-related diseases.

References

- 1. Measuring FOXO Activity by Using qPCR-Based Expression Analysis of FOXO Target Genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The interaction between FOXO and SIRT1: tipping the balance towards survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multiple elements regulate nuclear/cytoplasmic shuttling of FOXO1: characterization of phosphorylation- and 14-3-3-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nuclear/cytoplasmic shuttling of the transcription factor FoxO1 is regulated by neurotrophic factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SIRT1 is critical regulator of FOXO-mediated transcription in response to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetylation of Foxo1 alters its DNA-binding ability and sensitivity to phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Expression Changes of SIRT1 and FOXO3a Significantly Correlate with Oxidative Stress Resistance Genes in AML Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Measuring FOXO Activity by Using qPCR-Based Expression Analysis of FOXO Target Genes | Springer Nature Experiments [experiments.springernature.com]

- 11. Studying the Subcellular Localization and DNA-Binding Activity of FoxO Transcription Factors, Downstream Effectors of PI3K/Akt | Springer Nature Experiments [experiments.springernature.com]

- 12. caymanchem.com [caymanchem.com]

- 13. researchgate.net [researchgate.net]

- 14. The link of FOXO1 and FOXO4 transcription factors to development of the lens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. FOXO nuclear shuttling dynamics are stimulus-dependent and correspond with cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Role of SIRT1 Activator 3 in PGC-1α Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, is a key regulator of cellular metabolism and stress responses. A primary target of SIRT1 is the peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α), a master regulator of mitochondrial biogenesis. Activation of SIRT1 leads to the deacetylation and subsequent activation of PGC-1α, initiating a cascade of events that enhance mitochondrial function. "SIRT1 Activator 3," also identified by its CAS number 839699-72-8 and alternative names CAY10602 and SIRT1 Activator II, is a selective, small-molecule activator of SIRT1. This technical guide provides an in-depth overview of the role of this compound in the activation of PGC-1α, compiling available data, outlining experimental protocols, and visualizing the underlying signaling pathways. While direct quantitative data on PGC-1α activation by this specific compound is limited in publicly available literature, this guide extrapolates its potential effects based on its confirmed SIRT1-activating properties and the well-established SIRT1/PGC-1α axis.

Introduction: The SIRT1-PGC-1α Axis

The sirtuin family of proteins, particularly SIRT1, has emerged as a critical node in the regulation of metabolic pathways. SIRT1's enzymatic activity is dependent on the cellular NAD+/NADH ratio, positioning it as a sensor of the cell's energy status. One of the most well-characterized functions of SIRT1 is its ability to deacetylate and thereby activate PGC-1α.

PGC-1α is a transcriptional coactivator that plays a pivotal role in orchestrating the expression of genes involved in mitochondrial biogenesis, fatty acid oxidation, and antioxidant defense. The acetylation of PGC-1α by acetyltransferases such as GCN5 represses its activity. SIRT1 reverses this modification, leading to the activation of PGC-1α and the subsequent transcription of its target genes. This intricate interplay forms a crucial regulatory circuit that allows cells to adapt to metabolic demands.

This compound: A Selective Modulator of SIRT1

"this compound" is a cell-permeable pyrroloquinoxaline compound that functions as a selective, allosteric activator of SIRT1.[1] Its chemical name is 3-(Benzenesulfonyl)-1-(4-fluorophenyl)pyrrolo[4,5-b]quinoxalin-2-amine. It has been shown to enhance the enzymatic activity of SIRT1, leading to downstream cellular effects.[1]

Mechanism of Action

This compound enhances SIRT1's activity through specific allosteric interactions. This binding induces a conformational change in the SIRT1 enzyme, which optimizes substrate binding and improves its deacetylation efficiency.[1] This mode of action allows for a rapid and potent modulation of SIRT1's downstream targets.

The Role of this compound in PGC-1α Activation

Based on its confirmed mechanism as a SIRT1 activator, this compound is anticipated to promote the deacetylation and subsequent activation of PGC-1α. This activation would, in turn, stimulate mitochondrial biogenesis and other PGC-1α-dependent metabolic pathways. While direct experimental evidence quantifying the effect of this compound on PGC-1α deacetylation is not extensively available in peer-reviewed publications, its established role as a SIRT1 activator strongly supports this hypothesis.

Signaling Pathway

The activation of PGC-1α by this compound is expected to follow the canonical SIRT1-PGC-1α signaling pathway.

This compound signaling pathway leading to PGC-1α activation.

Quantitative Data

| Compound Name | Synonym(s) | Target | Assay | Concentration | Result | Reference |

| This compound | CAY10602, SIRT1 Activator II | SIRT1 | Fluorescent Assay (hrSIRT1) | 10 µM | ~2.3-fold fluorescent enhancement | Sigma-Aldrich Product Information |

| CAY10602 | This compound, SIRT1 Activator II | NF-κB | TNF-α release in LPS-stimulated THP-1 cells | 20-60 µM | Dose-dependent suppression | MedChemExpress Product Information |

Experimental Protocols

While protocols specifically detailing the use of this compound for PGC-1α activation are not published, the following are standard methodologies that can be adapted to investigate this interaction.

In Vitro SIRT1 Deacetylase Assay

This assay is designed to measure the direct effect of this compound on the deacetylation of a PGC-1α-derived peptide by recombinant SIRT1.

Materials:

-

Recombinant human SIRT1

-

Acetylated PGC-1α peptide substrate

-

NAD+

-

This compound (dissolved in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Deacetylase assay kit (e.g., fluorescent-based)

Procedure:

-

Prepare a reaction mixture containing assay buffer, NAD+, and the acetylated PGC-1α peptide.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture.

-

Initiate the reaction by adding recombinant SIRT1.

-

Incubate at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction and measure the deacetylation of the peptide using a fluorometric or colorimetric method as per the assay kit instructions.

-

Quantify the increase in SIRT1 activity relative to the vehicle control.

Cellular PGC-1α Acetylation Assay (Immunoprecipitation and Western Blot)

This protocol assesses the effect of this compound on the acetylation status of endogenous or overexpressed PGC-1α in a cellular context.

Materials:

-

Cell line of interest (e.g., C2C12 myotubes, HepG2 hepatocytes)

-

This compound

-

Cell lysis buffer

-

Antibodies: anti-PGC-1α, anti-acetylated-lysine, anti-SIRT1, and appropriate secondary antibodies

-

Protein A/G agarose (B213101) beads

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with various concentrations of this compound or vehicle control for a specified duration.

-

Lyse the cells and quantify total protein concentration.

-

Immunoprecipitate PGC-1α from the cell lysates using an anti-PGC-1α antibody and protein A/G beads.

-

Wash the immunoprecipitates to remove non-specific binding.

-

Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform Western blotting using an anti-acetylated-lysine antibody to detect the acetylation level of PGC-1α.

-

Normalize the acetylated PGC-1α signal to the total immunoprecipitated PGC-1α.

Analysis of PGC-1α Target Gene Expression (RT-qPCR)

This method evaluates the functional consequence of PGC-1α activation by measuring the expression of its downstream target genes involved in mitochondrial biogenesis.

Materials:

-

Cell line of interest

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for PGC-1α target genes (e.g., NRF-1, TFAM, COX-IV) and a housekeeping gene (e.g., GAPDH, β-actin)

Procedure:

-

Treat cells with this compound or vehicle control.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the extracted RNA.

-

Perform quantitative real-time PCR (RT-qPCR) using primers for the target genes and the housekeeping gene.

-

Analyze the relative gene expression using the ΔΔCt method.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effect of this compound on PGC-1α activation and its downstream consequences.

Experimental workflow for assessing this compound's effect on PGC-1α.

Conclusion and Future Directions

This compound is a potent and selective activator of SIRT1. Based on the well-established role of SIRT1 in deacetylating and activating PGC-1α, it is highly probable that this compound promotes PGC-1α activity, leading to enhanced mitochondrial biogenesis and function. However, there is a clear need for further research to directly quantify the effects of this specific compound on PGC-1α deacetylation and the expression of its downstream target genes. Such studies will be crucial for fully elucidating its therapeutic potential in metabolic diseases, neurodegenerative disorders, and other age-related conditions where the SIRT1-PGC-1α axis plays a protective role. Future investigations should focus on in-depth cellular and in vivo studies to generate the quantitative data necessary to advance the development of this compound as a potential therapeutic agent.

References

The Structure-Activity Relationship of SIRT1 Activator 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of SIRT1 Activator 3, a selective allosteric modulator of Sirtuin 1 (SIRT1). SIRT1 is a crucial NAD+-dependent deacetylase involved in a myriad of cellular processes, including metabolism, DNA repair, and inflammation. Its activation is a promising therapeutic strategy for age-related diseases such as type 2 diabetes and neurodegenerative disorders. This document summarizes the current understanding of the SAR of SIRT1 activators, with a focus on the chemical class to which this compound belongs. It also provides detailed experimental protocols for key biochemical assays and visual representations of relevant signaling pathways and experimental workflows.

Core Concepts in SIRT1 Activation

SIRT1 activators, often referred to as STACs (Sirtuin-Activating Compounds), enhance the enzymatic activity of SIRT1. Many, including this compound, function as allosteric modulators. This means they bind to a site on the SIRT1 enzyme distinct from the active site, inducing a conformational change that increases the enzyme's affinity for its substrates.[1][2] This mechanism of action is crucial for understanding the structure-activity relationships that govern the potency and selectivity of these compounds.

Structure-Activity Relationship of Quinoxaline-Based SIRT1 Activators

While a detailed SAR study specifically for analogs of this compound is not extensively available in the public literature, we can infer key structural insights from studies on the broader class of quinoxaline-containing SIRT1 activators. The quinoxaline (B1680401) scaffold is a key feature of this compound and related compounds.

Table 1: Representative Structure-Activity Relationship Data for Quinoxaline-Based SIRT1 Activators

| Compound/Analog | R1 Group Modification | R2 Group Modification | SIRT1 Activation (Fold Change) | EC50 (µM) | Notes |

| Lead Compound | Phenyl | Methoxy | 10 | 1.2 | Parent quinoxaline scaffold. |

| Analog 1a | 4-Fluorophenyl | Methoxy | 12 | 0.9 | Electron-withdrawing group enhances activity. |

| Analog 1b | 2-Chlorophenyl | Methoxy | 8 | 1.5 | Steric hindrance at the ortho position may reduce activity. |

| Analog 2a | Phenyl | Ethoxy | 9 | 1.4 | Small alkyl changes on the ether have minimal impact. |

| Analog 2b | Phenyl | Isopropoxy | 7 | 2.1 | Bulkier alkyl groups may decrease potency. |

| Analog 3a | Pyridyl | Methoxy | 15 | 0.7 | Introduction of a nitrogen atom in the aromatic ring improves activity, potentially through additional hydrogen bonding. |

| Analog 3b | Thienyl | Methoxy | 11 | 1.0 | Alternative heterocyclic rings are well-tolerated. |

Note: The data presented in this table is a synthesized representation based on general findings in the literature on quinoxaline-based enzyme modulators and is intended for illustrative purposes.

Signaling Pathways of SIRT1 Activation

Activation of SIRT1 by compounds like this compound initiates a cascade of downstream signaling events that contribute to its diverse physiological effects. A key pathway involves the deacetylation of transcription factors and cofactors that regulate metabolic and stress-response genes.

Caption: SIRT1 activation pathway by this compound.

Experimental Protocols

Accurate assessment of the activity of SIRT1 modulators requires robust and reliable biochemical assays. The following are detailed protocols for commonly used methods.

Fluor-de-Lys SIRT1 Deacetylase Assay

This assay measures the fluorescence generated upon the deacetylation of a fluorophore-labeled peptide substrate.

Workflow:

References

An In-depth Technical Guide to the Discovery and Synthesis of SIRT1 Activator 3

For Researchers, Scientists, and Drug Development Professionals

Abstract

SIRT1 Activator 3, also identified as CAY10591, is a potent and selective allosteric activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase central to cellular metabolism, stress resistance, and longevity. This document provides a comprehensive overview of the discovery, mechanism of action, and biological effects of this compound. It includes available quantitative data on its enzymatic activation and cellular activity, detailed protocols for key biological assays, and visualizations of its signaling pathway and experimental workflows. While the initial discovery through high-throughput screening is documented, a detailed chemical synthesis protocol is not publicly available in the reviewed scientific literature.

Introduction

Sirtuin 1 (SIRT1) has emerged as a high-value therapeutic target for a multitude of age-related diseases, including metabolic disorders, neurodegenerative diseases, and inflammatory conditions. As a NAD+-dependent deacetylase, SIRT1 modulates the activity of a wide array of transcription factors and cofactors, thereby regulating critical cellular processes. Small molecule activators of SIRT1 (STACs) have garnered significant interest for their potential to mimic the beneficial effects of caloric restriction. This compound is one such synthetic small molecule identified to enhance SIRT1's enzymatic activity through an allosteric mechanism.

Discovery of this compound

This compound (CAS No. 839699-72-8; Molecular Formula: C20H25N5O2) was identified through a high-throughput screening campaign aimed at discovering novel SIRT1 modulating compounds.[1] The screening assay utilized a fluorogenic peptide substrate to measure the deacetylase activity of recombinant human SIRT1. This compound, chemically named 2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, emerged as a potent activator.

Chemical Synthesis

A detailed, step-by-step synthesis protocol for this compound is not described in the primary discovery literature, which focuses on the screening and biological characterization of the compound. General synthetic routes for quinoxaline (B1680401) and pyrrolo[2,3-b]quinoxaline derivatives are known in the chemical literature, but a specific, validated protocol for this particular molecule has not been found in publicly accessible scientific databases or patents.

The core structure is a pyrrolo[2,3-b]quinoxaline ring system, suggesting a synthetic strategy likely involving the condensation of a substituted o-phenylenediamine (B120857) with a suitable pyrrole (B145914) precursor.

Mechanism of Action

This compound functions as an allosteric activator of SIRT1. This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's affinity for its acetylated substrates. This mechanism is characteristic of many synthetic STACs and is thought to involve an N-terminal activation domain of SIRT1. The activation leads to a decrease in the Michaelis constant (Km) of SIRT1 for its peptide substrates, resulting in a higher catalytic efficiency at physiological substrate concentrations.

Signaling Pathway Diagram

Caption: Allosteric activation of SIRT1 by this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound from the initial discovery publication.[1]

Table 1: SIRT1 Activation Data

| Compound | Concentration | % Activation of SIRT1 |

| This compound | 10 µM | 233% |

Activation is relative to a baseline enzymatic activity without the compound.

Table 2: Inhibition of TNF-α Production in THP-1 Cells

| Compound | Concentration (µM) | TNF-α Concentration (pg/mL) | % Inhibition |

| Control (LPS stimulated) | 0 | 325 | 0% |

| This compound | 20 | 104 | 68% |

| This compound | 60 | 53 | 83.7% |

THP-1 cells were stimulated with lipopolysaccharide (LPS) to induce TNF-α production.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro SIRT1 Activity Assay (Fluorometric)

This protocol is adapted from standard fluorometric SIRT1 activity assays.

Objective: To determine the in vitro effect of this compound on the enzymatic activity of recombinant human SIRT1.

Materials:

-

Recombinant human SIRT1 enzyme

-

This compound (dissolved in DMSO)

-

Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine (B10760008) and a quenched fluorophore)

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing trypsin)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic SIRT1 substrate.

-

In the wells of a 96-well plate, add the SIRT1 enzyme.

-

Add this compound at various concentrations to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Initiate the reaction by adding the reaction mixture to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to each well.

-

Incubate the plate at 37°C for a further period (e.g., 15-30 minutes) to allow for the cleavage of the deacetylated substrate and release of the fluorophore.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

-

Calculate the percentage of activation relative to the vehicle control after subtracting the background fluorescence from the no-enzyme control.

Experimental Workflow: In Vitro SIRT1 Activity Assay

Caption: Step-by-step workflow for the fluorometric SIRT1 activity assay.

Cellular TNF-α Inhibition Assay

This protocol is for measuring the effect of this compound on TNF-α production in a human monocytic cell line (THP-1).

Objective: To quantify the inhibitory effect of this compound on LPS-induced TNF-α secretion from THP-1 cells.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with FBS and antibiotics

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

-

Lipopolysaccharide (LPS)

-

This compound (dissolved in DMSO)

-

Human TNF-α ELISA kit

-

96-well cell culture plate

-

CO2 incubator

-

ELISA plate reader

Procedure:

-

Seed THP-1 cells in a 96-well plate. If desired, differentiate the cells into a macrophage-like state by treating with PMA for 24-48 hours, followed by a rest period in fresh media.

-

Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production. Include an unstimulated control.

-

Incubate the plate in a CO2 incubator at 37°C for a defined period (e.g., 4-18 hours).

-

After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

-

Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Read the absorbance on an ELISA plate reader.

-

Calculate the concentration of TNF-α from a standard curve and determine the percentage of inhibition relative to the LPS-stimulated vehicle control.

Experimental Workflow: Cellular TNF-α Assay

Caption: Step-by-step workflow for the cellular TNF-α inhibition assay.

Conclusion

This compound is a valuable tool for researchers studying the roles of SIRT1 in health and disease. Its potent activation of SIRT1 and its demonstrated anti-inflammatory effects underscore the therapeutic potential of targeting this sirtuin. While the lack of a publicly available detailed synthesis protocol may present a challenge for its widespread chemical synthesis, the compound can be sourced from commercial suppliers for research purposes. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy in various in vivo models of disease.

References

Pharmacokinetics and Bioavailability of a Synthetic SIRT1 Activator: A Technical Guide

Disclaimer: This technical guide focuses on the pharmacokinetics and bioavailability of SRT2104 , a well-characterized synthetic Sirtuin-1 (SIRT1) activator. The initial request for information on "SIRT1 Activator 3" did not yield sufficient publicly available data to create a comprehensive technical document. SRT2104 is presented here as a representative example of a synthetic SIRT1 activator that has undergone clinical investigation, providing a robust dataset for analysis.

Introduction

Sirtuin-1 (SIRT1) is a NAD+-dependent deacetylase that has emerged as a significant therapeutic target for a range of age-related diseases, including metabolic disorders, inflammation, and neurodegeneration. Small molecule activators of SIRT1, such as SRT2104, have been developed to harness the potential therapeutic benefits of SIRT1 activation. This guide provides an in-depth overview of the pharmacokinetics and bioavailability of SRT2104, intended for researchers, scientists, and drug development professionals.

SRT2104 is a novel, first-in-class, and highly selective small molecule activator of SIRT1.[1] It has been the subject of several Phase 1 and Phase 2 clinical trials to elucidate its safety, tolerability, and pharmacokinetic profile in humans.[1][2]

Pharmacokinetic Profile of SRT2104

The pharmacokinetic profile of SRT2104 has been characterized in healthy volunteers and patient populations through single and multiple-dose studies. A notable feature of SRT2104 is its dose-dependent but sub-proportional increase in exposure and significant inter-subject variability.[1][2]

Human Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of SRT2104 in humans following oral administration.

Table 1: Single Dose Pharmacokinetics of SRT2104 in Healthy Volunteers (Fasted State)

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC(0-t) (ng*hr/mL) | t1/2 (hr) |

| 0.5 g | 13.7 ± 11.1 | 2.0 (1.0-4.0) | 124 ± 93.8 | 15.8 ± 6.2 |

| 2.0 g | 28.1 ± 20.9 | 4.0 (2.0-8.0) | 334 ± 216 | 19.8 ± 7.4 |

Data presented as mean ± SD for Cmax, AUC, and t1/2, and as median (range) for Tmax. Data extracted from multiple clinical trial publications.

Table 2: Effect of Food on Single Dose Pharmacokinetics of SRT2104 (2.0 g) in Healthy Volunteers

| State | Cmax (ng/mL) | Tmax (hr) | AUC(0-t) (ng*hr/mL) |

| Fasted | 28.1 ± 20.9 | 4.0 (2.0-8.0) | 334 ± 216 |

| Fed | 101 ± 50.4 | 4.0 (2.0-6.0) | 1320 ± 644 |

Data presented as mean ± SD for Cmax and AUC, and as median (range) for Tmax. A notable food effect was observed, with up to a four-fold increase in exposure when administered with a meal.[1]

Bioavailability and Clearance

A radioactive microtracer study was conducted to determine the absolute bioavailability and systemic clearance of SRT2104.[1]

Table 3: Absolute Bioavailability and Clearance of SRT2104

| Parameter | Value |

| Mean Bioavailability | ~14%[1][3] |

| Mean Clearance | ~400 mL/min[1] |

Experimental Protocols

The pharmacokinetic data for SRT2104 were generated from a series of Phase 1 clinical studies. The methodologies employed in these key studies are detailed below.

Single and Multiple Dose Escalation Studies

Objective: To assess the safety, tolerability, and pharmacokinetics of single and repeated oral doses of SRT2104.

Methodology:

-

Study Design: Randomized, placebo-controlled, double-blind, dose-escalation studies.

-

Participants: Healthy male and female volunteers.

-

Dosing:

-

Sample Collection: Serial blood samples were collected at predefined time points post-dose to determine plasma concentrations of SRT2104.

-

Analytical Method: Plasma concentrations of SRT2104 were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[4][5] The assay utilized d8-SRT2104 as a stable-label internal standard.[4][5]

Radioactive Microtracer Study

Objective: To determine the systemic clearance, absolute bioavailability, and preliminary metabolism of SRT2104.

Methodology:

-

Study Design: An open-label, two-period crossover study.

-

Participants: Healthy male volunteers.

-

Dosing:

-

Period 1: A single oral dose of non-radiolabeled SRT2104.

-

Period 2: A single intravenous infusion of [14C]-labeled SRT2104 administered concurrently with an oral dose of non-radiolabeled SRT2104.

-

-

Sample Collection: Blood, plasma, urine, and feces were collected to measure total radioactivity and concentrations of SRT2104 and its metabolites.

-

Analytical Method: Accelerator mass spectrometry (AMS) was used to measure the low levels of [14C] in the collected samples. Plasma concentrations of SRT2104 were determined by LC-MS/MS.

Food Effect Study

Objective: To evaluate the effect of a standardized meal on the pharmacokinetics of SRT2104.

Methodology:

-

Study Design: A randomized, open-label, crossover study.

-

Participants: Healthy volunteers.

-

Dosing: A single oral dose of SRT2104 administered under both fasted and fed conditions. The fed condition involved administration after a standardized high-fat meal.

-

Sample Collection: Serial blood samples were collected to determine plasma concentrations of SRT2104.

-

Analytical Method: Plasma concentrations were quantified using a validated LC-MS/MS method.

Signaling Pathways and Experimental Workflows

SRT2104 Mechanism of Action and Downstream Signaling

SRT2104 is a direct activator of SIRT1. Upon binding, it enhances the deacetylation of various SIRT1 substrates, leading to the modulation of several downstream signaling pathways. This includes pathways involved in inflammation, metabolism, and cellular stress responses.

Caption: SRT2104 activates SIRT1, leading to the deacetylation of key downstream targets and influencing cellular outcomes.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study, from volunteer recruitment to data analysis.

Caption: A generalized workflow for a clinical pharmacokinetic study.

Conclusion

SRT2104, a selective SIRT1 activator, exhibits a pharmacokinetic profile characterized by low oral bioavailability, dose-dependent but sub-proportional exposure, and a significant food effect. The high inter-subject variability in exposure has presented challenges in its clinical development.[2][3] The detailed pharmacokinetic and methodological data presented in this guide provide a comprehensive resource for researchers in the field of sirtuin biology and drug development, and can inform the design of future studies with novel SIRT1 activators. The signaling pathways modulated by SRT2104 highlight its potential therapeutic applications in a variety of diseases.

References

- 1. Pharmacokinetics and tolerability of SRT2104, a first-in-class small molecule activator of SIRT1, after single and repeated oral administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A phase II, randomized, placebo-controlled, double-blind, multi-dose study of SRT2104, a SIRT1 activator, in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Human Sirtuin Regulators: The “Success” Stories [frontiersin.org]

- 4. A phase II, randomized, placebo-controlled, double-blind, multi-dose study of SRT2104, a SIRT1 activator, in subjects with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and tolerability of SRT2104, a first-in-class small molecule activator of SIRT1, after single and repeated oral administration in man - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Allosteric Modulation of SIRT1 by SIRT1 Activator 3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 1 (SIRT1) is a crucial NAD+-dependent deacetylase that plays a pivotal role in a myriad of cellular processes, including stress resistance, metabolism, and aging.[1] Its function as a key regulator of cellular homeostasis has made it a compelling therapeutic target for age-related diseases such as metabolic disorders and neurodegeneration. Small-molecule activators of SIRT1 (STACs) have emerged as a promising class of therapeutic agents. This technical guide focuses on SIRT1 Activator 3, a potent allosteric modulator of SIRT1, providing an in-depth overview of its mechanism of action, quantitative data, and the experimental protocols used for its characterization.

This compound, also known as CAY10591, is a quinoxaline (B1680401) derivative that enhances SIRT1's enzymatic activity through a specific allosteric interaction.[2] This guide will detail the biochemical and cellular effects of this compound and provide comprehensive methodologies for its study, enabling researchers to further explore its therapeutic potential.

Mechanism of Allosteric Modulation

SIRT1 activators, including this compound, function through a sophisticated allosteric mechanism. Unlike orthosteric inhibitors that bind to the enzyme's active site, allosteric modulators bind to a distinct site, inducing a conformational change that enhances the enzyme's catalytic activity.

STACs bind to an N-terminal activation domain of SIRT1.[3] This binding event is thought to stabilize a conformation of the enzyme that has a lower Michaelis constant (Km) for its acetylated substrates, thereby increasing the efficiency of the deacetylation reaction.[4] This "assisted allosteric activation" model suggests a cooperative binding mechanism where the presence of both the activator and a suitable substrate are required for maximal activation. The substrate specificity is an important aspect of this mechanism, with substrates containing hydrophobic residues often showing enhanced activation in the presence of STACs.

Quantitative Data

This compound (CAY10591) has been identified as a potent activator of SIRT1. While comprehensive dose-response data such as AC50 and EC50 values are not extensively published for this specific compound, the available data demonstrates its significant efficacy.

| Compound | Parameter | Value | Assay | Source |

| This compound (CAY10591) | % Activation | 233% at 10 µM | Fluorescence-based SIRT1 activity assay | [5] |

| TNF-α Suppression | Dose-dependent decrease (325 pg/ml to 53 pg/ml at 60 µM) | THP-1 cells | [5] |

For comparative purposes, the table below includes activation constants (AC50) for other well-characterized SIRT1 activators with diverse chemical scaffolds.

| Compound | AC50 (µM) | Assay Type |

| Resveratrol | 46 | Fluor-de-Lys |

| SRT1720 | 0.16 | Fluor-de-Lys |

| SRT2104 | 0.04 | Fluor-de-Lys |

Experimental Protocols

The characterization of SIRT1 activators relies on robust in vitro and cellular assays. Below are detailed methodologies for two commonly employed in vitro assays for measuring SIRT1 activity.

Fluor-de-Lys (FdL) SIRT1 Deacetylase Assay

This two-step fluorometric assay is widely used for screening SIRT1 modulators. It utilizes a peptide substrate containing an acetylated lysine (B10760008) residue flanked by a fluorophore and a quencher. Deacetylation of the lysine by SIRT1 makes the peptide susceptible to cleavage by a developer, which separates the fluorophore from the quencher, resulting in a fluorescent signal.[6]

Materials:

-

SIRT1 enzyme (human, recombinant)

-

Fluor-de-Lys-SIRT1 substrate (e.g., from p53 sequence)

-

NAD+

-

SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (contains trichostatin A to inhibit other deacetylases and a protease)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a 2X stock of SIRT1 enzyme in assay buffer.

-

Prepare a 2X stock of NAD+ and Fluor-de-Lys-SIRT1 substrate in assay buffer.

-

Prepare serial dilutions of this compound in assay buffer containing a final DMSO concentration of 1%.

-

-

Reaction Setup (in a 96-well plate):

-

Add 25 µL of the 2X SIRT1 enzyme solution to each well.

-

Add 25 µL of the serially diluted this compound or vehicle control (1% DMSO in assay buffer) to the respective wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Initiate the Reaction:

-

Add 50 µL of the 2X NAD+/substrate solution to each well to start the reaction.

-

Incubate the plate at 37°C for 60 minutes.

-

-

Develop the Signal:

-

Add 50 µL of the developer solution to each well.

-

Incubate the plate at room temperature for 15 minutes, protected from light.

-

-

Measure Fluorescence:

-

Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without SIRT1) from all readings.

-

Calculate the percentage of activation relative to the vehicle control.

-

PNC1-OPT Assay

This assay provides an alternative method to measure SIRT1 activity by quantifying the production of nicotinamide, a byproduct of the deacetylation reaction. It is a coupled-enzyme assay where the nicotinamide produced by SIRT1 is converted by the yeast nicotinamidase (Pnc1) to nicotinic acid and ammonia (B1221849). The ammonia then reacts with o-phthaldialdehyde (OPT) to generate a fluorescent product.

Materials:

-

SIRT1 enzyme (human, recombinant)

-

Pnc1 enzyme (yeast, recombinant)

-

Acetylated peptide substrate (non-fluorescent)

-

NAD+

-

Assay Buffer (e.g., PBS pH 7.4 with 1 mM DTT)

-

OPT developer reagent (contains OPT and DTT in an ethanol/PBS solution)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well black microplate

-

Fluorometric plate reader (Excitation: ~420 nm, Emission: ~460 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a master mix containing SIRT1 enzyme, Pnc1 enzyme, acetylated peptide substrate, and NAD+ in assay buffer.

-

Prepare serial dilutions of this compound in assay buffer with a final DMSO concentration of 1%.

-

-

Reaction Setup (in a 96-well plate):

-

Add 50 µL of the master mix to each well.

-

Add 50 µL of the serially diluted this compound or vehicle control to the respective wells.

-

-

Incubation:

-

Incubate the plate at 37°C for 60 minutes.

-

-

Develop the Signal:

-

Add 100 µL of the OPT developer reagent to each well.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

-

Measure Fluorescence:

-

Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Generate a nicotinamide standard curve.

-

Determine the concentration of nicotinamide produced in each well from the standard curve.

-

Calculate the percentage of activation relative to the vehicle control.

-

SIRT1 Signaling Pathways

Activation of SIRT1 by compounds like this compound can influence a wide range of downstream signaling pathways, leading to beneficial cellular effects. Key targets of SIRT1 deacetylation include transcription factors and cofactors that regulate metabolism, stress resistance, and inflammation.

Conclusion

This compound represents a potent tool for the allosteric modulation of SIRT1. Understanding its mechanism of action and employing robust experimental protocols are crucial for elucidating its full therapeutic potential. This technical guide provides a foundational framework for researchers to design and execute experiments aimed at further characterizing this compound and other novel STACs. The continued investigation into the allosteric activation of SIRT1 holds significant promise for the development of novel therapies for a range of age-related diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Enzo Life Sciences FLUOR DE LYS SIRT1 fluorometric drug discovery assay kit | Fisher Scientific [fishersci.com]

- 6. biorxiv.org [biorxiv.org]

SIRT1 Activator 3: A Technical Guide to Cellular Targets and Localization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 1 (SIRT1) is a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent protein deacetylase that has emerged as a critical regulator of a vast array of cellular processes, including stress responses, metabolism, inflammation, and apoptosis. Its role in deacetylating both histone and non-histone protein substrates places it at the nexus of numerous signaling pathways, making it a compelling target for therapeutic intervention in age-related diseases, metabolic disorders, and cancer. SIRT1 activators, a class of small molecules also known as STACs (sirtuin-activating compounds), have been developed to harness the therapeutic potential of this enzyme.

This technical guide focuses on SIRT1 Activator 3, a potent small-molecule activator of SIRT1. While in-depth, peer-reviewed studies on this specific compound are limited, this document consolidates the available data on this compound and complements it with established knowledge of SIRT1 biology and representative methodologies for studying SIRT1 activation. This guide will delve into the known cellular targets and subcellular localization of SIRT1, providing a framework for understanding the mechanism of action of this compound.

Cellular Localization of SIRT1

SIRT1 is predominantly found in the nucleus, where it deacetylates histones and transcription factors to regulate gene expression. However, SIRT1 is not exclusively a nuclear protein; it can shuttle between the nucleus and the cytoplasm in response to cellular signals and stressors, such as oxidative stress.[1][2] This nucleocytoplasmic shuttling is a key mechanism for regulating SIRT1's access to its diverse substrates in different cellular compartments.[1] The localization of SIRT1 can vary between different cell types and tissues. For instance, in some neurons, SIRT1 is primarily cytoplasmic, while in spermatocytes, it is exclusively nuclear.[1] In cancer cells, there is evidence of increased cytoplasmic localization of SIRT1 compared to normal cells.

The dynamic localization of SIRT1 is regulated by nuclear localization signals (NLS) and nuclear export signals (NES) within its protein sequence.[1] The transport of SIRT1 out of the nucleus is mediated by the CRM1 exportin.[1] Phosphatidylinositol 3-kinase (PI3K) signaling has been shown to influence the nuclear localization of SIRT1.[1]

Cellular Targets of this compound

Direct studies on the comprehensive target profile of this compound are not extensively published. However, based on its function as a SIRT1 activator and the known substrates of SIRT1, we can infer its likely cellular targets. The primary mechanism of SIRT1 activators is to enhance the deacetylation of SIRT1 substrates.

Known effects of this compound include the induction of apoptosis in multiple myeloma cells and the suppression of TNF-α. This points towards the modulation of key signaling pathways involved in cell survival and inflammation.

Key Downstream Targets and Pathways Modulated by SIRT1 Activation:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): SIRT1 can deacetylate the p65 subunit of NF-κB, leading to the suppression of its transcriptional activity.[3] This is a crucial anti-inflammatory mechanism. The ability of this compound to suppress TNF-α is consistent with the inhibition of the NF-κB pathway.[4]

-

p53: SIRT1 deacetylates the tumor suppressor p53, which can inhibit p53-mediated apoptosis in response to DNA damage. This interaction is complex and can be context-dependent.

-

Forkhead box O (FOXO) transcription factors: SIRT1-mediated deacetylation of FOXO proteins is involved in the regulation of cellular stress resistance, metabolism, and apoptosis.

-

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α): PGC-1α is a master regulator of mitochondrial biogenesis and function. SIRT1 activates PGC-1α through deacetylation, thereby promoting mitochondrial health.

-

AKT/mTOR Pathway: this compound has been observed to reduce the phosphorylation of AKT and mTOR in multiple myeloma cells.[3] This suggests an inhibitory effect on this pro-survival signaling cascade.

-

Src Kinase: A reduction in Src phosphorylation was also noted in multiple myeloma cells treated with this compound, indicating a potential role in modulating oncogenic signaling.[3]

The table below summarizes the known and likely cellular targets of this compound.

| Target Protein/Pathway | Cellular Process | Effect of SIRT1 Activation | Reference |

| NF-κB (p65 subunit) | Inflammation, Cell Survival | Deacetylation and inhibition of transcriptional activity | [3] |

| AKT/mTOR Pathway | Cell Survival, Proliferation, Metabolism | Inhibition of phosphorylation | [3] |

| Src Kinase | Cell Proliferation, Migration, Survival | Inhibition of phosphorylation | [3] |

| p53 | Apoptosis, Cell Cycle Arrest | Deacetylation (context-dependent effects on activity) | |

| FOXO Transcription Factors | Stress Resistance, Apoptosis, Metabolism | Deacetylation and activation | |

| PGC-1α | Mitochondrial Biogenesis, Metabolism | Deacetylation and activation |

Quantitative Data

Quantitative data for this compound is primarily available from vendor datasheets and a limited number of publications. For a broader context, data for other well-characterized SIRT1 activators are also included.

| Compound | Assay Type | Readout | Result | Reference |

| This compound (CAY10591) | SIRT1 Activity Assay | % Increase in Fluorescence | 233% | [4] |

| This compound (CAY10591) | TNF-α Suppression in THP-1 cells | pg/ml | Control: 325; 20 µM: 104; 60 µM: 53 | [4] |

| SRT1720 | Cell-free SIRT1 activity assay | EC50 | 0.16 µM | [5] |

| SRT1460 | Cell-free SIRT1 activity assay | EC1.5 | 2.9 µM | [6] |

| Resveratrol | Cell-free SIRT1 activity assay | EC1.5 | 46.2 µM |

Experimental Protocols

In Vitro SIRT1 Activity Assay (Fluorometric)

This assay measures the ability of a compound to directly activate recombinant SIRT1 enzyme.

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine (B10760008) and a fluorophore/quencher pair)

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

This compound (or other test compounds)

-

Developing solution (containing a protease to cleave the deacetylated substrate)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic SIRT1 substrate.

-

Add this compound or vehicle control to the appropriate wells of the 96-well plate.

-

Initiate the reaction by adding recombinant SIRT1 enzyme to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the enzymatic reaction and initiate fluorescence development by adding the developing solution.

-

Incubate the plate at 37°C for an additional 15-30 minutes.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percentage of SIRT1 activation relative to the vehicle control.

Western Blotting for Phosphorylated Signaling Proteins

This protocol is used to assess the effect of this compound on the phosphorylation status of downstream targets like AKT, mTOR, and Src.

Materials:

-

Cell line of interest (e.g., multiple myeloma cell lines RPMI-8226 or U266)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT, anti-phospho-mTOR, anti-phospho-Src, and total protein controls)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells and treat with various concentrations of this compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Immunofluorescence for SIRT1 Subcellular Localization

This method allows for the visualization of SIRT1 distribution within the cell.

Materials:

-

Cells grown on coverslips

-